molecular formula C12H10N2O B14242952 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile CAS No. 220696-21-9

2-Amino-4-methyl-5-phenylfuran-3-carbonitrile

Cat. No.: B14242952
CAS No.: 220696-21-9
M. Wt: 198.22 g/mol
InChI Key: NDXAUQBKYIDUFC-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-phenylfuran-3-carbonitrile is a heterocyclic compound that features a furan ring substituted with amino, methyl, phenyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile typically involves the reaction of substituted furans with appropriate reagents. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-phenylfuran-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

2-Amino-4-methyl-5-phenylfuran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-5-phenylfuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of amino, methyl, phenyl, and cyano groups allows for a wide range of chemical modifications and applications.

Properties

CAS No.

220696-21-9

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-amino-4-methyl-5-phenylfuran-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-8-10(7-13)12(14)15-11(8)9-5-3-2-4-6-9/h2-6H,14H2,1H3

InChI Key

NDXAUQBKYIDUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C#N)N)C2=CC=CC=C2

Origin of Product

United States

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